Diethylcyanamide chemical structure and properties
Diethylcyanamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of diethylcyanamide (C₅H₁₀N₂). Diethylcyanamide is a valuable reagent in organic synthesis and a precursor for various chemical entities. This document includes tabulated physical and chemical properties, detailed experimental protocols for its synthesis and purification, and workflows for its analysis by common spectroscopic methods. Safety and toxicity information are also discussed to ensure proper handling.
Chemical Structure and Identification
Diethylcyanamide, also known as N,N-diethylcyanamide, is a disubstituted cyanamide (B42294) with two ethyl groups attached to the amino nitrogen.
Chemical Structure:
Caption: 2D Chemical Structure of Diethylcyanamide.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | N,N-Diethylcyanamide | |
| CAS Number | 617-83-4 | |
| Molecular Formula | C₅H₁₀N₂ | |
| Molecular Weight | 98.15 g/mol | |
| SMILES | CCN(CC)C#N | |
| InChI | 1S/C5H10N2/c1-3-7(4-2)5-6/h3-4H2,1-2H3 | |
| InChIKey | ZZTSQZQUWBFTAT-UHFFFAOYSA-N |
Physicochemical Properties
Diethylcyanamide is a clear, colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Boiling Point | 186-188 °C (at 760 mmHg) | |
| Melting Point | -80.6 °C | [3] |
| Density | 0.846 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.423 | |
| Flash Point | 69 °C (156.2 °F) - closed cup | |
| Enthalpy of Formation (gas) | 63.5 ± 3.1 kJ/mol | [4] |
| Solubility | Soluble in organic solvents. |
Synthesis of Diethylcyanamide
The synthesis of diethylcyanamide can be achieved through several routes, with the most common being the reaction of a secondary amine with a cyanating agent. The von Braun reaction, which involves the reaction of a tertiary amine with cyanogen (B1215507) bromide, also yields disubstituted cyanamides.[5][6] A direct and common laboratory-scale synthesis involves the reaction of diethylamine (B46881) with cyanogen bromide.
Experimental Protocol: Synthesis from Diethylamine and Cyanogen Bromide
This protocol is adapted from general procedures for the synthesis of dialkylcyanamides.[7][8]
Materials:
-
Diethylamine
-
Cyanogen bromide (Caution: Highly toxic)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
-
Reflux condenser
-
Ice bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Reactant Preparation: Dissolve diethylamine (1.0 equivalent) in anhydrous diethyl ether and add it to the reaction flask. Cool the flask in an ice bath.
-
Addition of Cyanogen Bromide: Dissolve cyanogen bromide (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel. Add the cyanogen bromide solution dropwise to the stirred diethylamine solution over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. A precipitate of diethylamine hydrobromide will form.
-
Work-up: Filter the reaction mixture to remove the diethylamine hydrobromide precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Extraction: Combine the filtrate and the ether washings. Wash the combined organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude diethylcyanamide by vacuum distillation.[9][10] Collect the fraction boiling at the appropriate temperature and pressure.
Diagram of Synthesis Workflow:
Caption: Experimental workflow for the synthesis and purification of diethylcyanamide.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of diethylcyanamide is characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration.
Experimental Protocol: IR Sample Preparation (Liquid Film)
-
Place a drop of pure diethylcyanamide onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
Mount the plates in the IR spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of diethylcyanamide.
Experimental Protocol: NMR Sample Preparation
-
Dissolve a small amount of diethylcyanamide (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra.
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¹H NMR: Expect a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups.
-
¹³C NMR: Expect signals for the nitrile carbon, the methylene carbons, and the methyl carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of diethylcyanamide and confirm its molecular weight.
Experimental Protocol: GC-MS Sample Preparation
-
Prepare a dilute solution of diethylcyanamide in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject an appropriate volume of the solution into the GC-MS instrument.
-
The resulting chromatogram will show the retention time of diethylcyanamide, and the mass spectrum will display its molecular ion peak and fragmentation pattern.
Reactivity and Applications
Diethylcyanamide is a versatile intermediate in organic synthesis. The cyano group can undergo various transformations, and the diethylamino group influences its reactivity. It has been used in the preparation of N,N'-substituted-5,5'-diamino-3,3'-bi-1,2,4-oxadiazoles.[2] It also reacts with lithium diethylamide to yield lithium 1,1,3,3-tetraethylguanidinate.[7]
Toxicology and Safety
Diethylcyanamide is a toxic compound and should be handled with appropriate safety precautions.
Table 3: Toxicity and Safety Information
| Parameter | Information | Reference(s) |
| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment (PPE) | Eyeshields, face shield, gloves, and a suitable respirator are recommended. | |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed and away from heat, sparks, and open flames. | [11] |
Acute Toxicity:
Limited specific LD50 data for diethylcyanamide is readily available. However, for the related compound dimethylcyanamide, it is harmful if inhaled or swallowed and may be harmful if absorbed through the skin.[1] It is classified as acutely toxic (Category 3) for oral, dermal, and inhalation routes.[11]
Conclusion
This technical guide has provided a comprehensive overview of diethylcyanamide, covering its chemical structure, physicochemical properties, a detailed synthesis protocol, analytical methods, and essential safety information. The provided data and protocols are intended to support researchers and professionals in the safe and effective use of this compound in their work. As with any chemical, it is imperative to consult the full Safety Data Sheet (SDS) before handling and to use appropriate personal protective equipment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. researchgate.net [researchgate.net]
- 3. 617-83-4 CAS MSDS (DIETHYLCYANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Diethylcyanamide [webbook.nist.gov]
- 5. von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. orientjchem.org [orientjchem.org]
- 8. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 9. How To [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
